(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine
Description
BenchChem offers high-quality (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPVJORLNSVLOK-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=NC2=CC=CC=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine
CAS: 1234863-36-5 Formula: C₁₁H₁₅N₃ Molecular Weight: 189.26 g/mol
Executive Summary
(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a high-value chiral heterocyclic building block. Structurally, it represents a valine bioisostere where the carboxylic acid functionality of D-valine has been replaced by a benzimidazole ring. This modification imparts significant lipophilicity and hydrogen-bonding capability (donor/acceptor), making it a critical scaffold in the design of peptidomimetics, kinase inhibitors, and GPCR ligands.
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and application in drug discovery, emphasizing the preservation of chiral integrity during the cyclization process—a common failure point in benzimidazole chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | (1R)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine |
| CAS Number | 1234863-36-5 |
| Chiral Source | Derived from D-Valine (Retention of configuration) |
| Appearance | White to off-white crystalline solid (typically as HCl salt) |
| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (free base) |
| pKa (Calc) | ~5.5 (Benzimidazole N), ~8.8 (Primary Amine) |
| H-Bond Donors | 2 (Amine NH₂, Benzimidazole NH) |
| H-Bond Acceptors | 2 (Amine N, Benzimidazole N:) |
Synthetic Methodology & Process Logic
The synthesis of CAS 1234863-36-5 requires a strategic approach to prevent racemization at the chiral
Optimized Synthetic Pathway (Two-Step Protocol)
This protocol prioritizes enantiomeric excess (ee%) over raw speed by separating the amide coupling from the cyclization event.
Precursors: o-Phenylenediamine (OPD) and
Step 1: Amide Coupling
-
Objective: Form the mono-amide without cyclizing.
-
Reagents:
-Boc-D-Valine (1.0 eq), OPD (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq) in DMF. -
Conditions:
, 4 hours. -
Mechanism: Activation of the carboxylic acid by HATU prevents azlactone formation (a primary racemization pathway) compared to carbodiimides.
-
Checkpoint: Monitor LCMS for the consumption of OPD and formation of the intermediate amide (Mass
).
Step 2: Cyclodehydration & Deprotection
-
Objective: Close the imidazole ring and remove the Boc group.
-
Reagents: Glacial Acetic Acid (AcOH).[1]
-
Conditions:
(Controlled). Avoid reflux ( ) to minimize thermal racemization. -
Workup: Evaporate AcOH, neutralize with saturated
, extract with EtOAc. -
Purification: Recrystallization from EtOH/Heptane or Chiral Prep-HPLC.
Synthetic Workflow Diagram
Figure 1: Controlled synthesis pathway minimizing racemization risks.
Critical Handling & Stability (Expertise)
Racemization Risk
The
-
Protocol: Store as the Dihydrochloride salt (CAS 1234863-36-5 HCl). The protonation of the amine and the benzimidazole ring stabilizes the chiral center.
Storage Conditions
-
Hygroscopicity: The HCl salt is hygroscopic. Store under Argon/Nitrogen at
. -
Oxidation: The benzimidazole NH is susceptible to N-oxidation if left in solution with peroxides.
Applications in Drug Discovery[15]
Peptidomimetics & Bioisosteres
This compound serves as a Val-Het (Valine-Heterocycle) scaffold. Replacing a peptide bond with a benzimidazole ring restricts conformational freedom, locking the "peptide" into a specific geometry that can improve binding affinity to proteases or kinases.
Pharmacophore Mapping
The molecule presents three distinct interaction vectors:
-
Hydrophobic Pocket: The isopropyl group (Valine side chain).
-
H-Bond Donor/Acceptor: The benzimidazole core (mimics the peptide backbone).
-
Cationic Interaction: The primary amine (can interact with Asp/Glu residues in the binding pocket).
Interaction Logic Diagram
Figure 2: Pharmacophore interaction vectors for the (R)-enantiomer.
Analytical Validation
To ensure the integrity of the (R)-enantiomer, specific analytical techniques are required. Standard C18 HPLC is insufficient for enantiomeric purity determination.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV @ 254 nm (Benzimidazole absorption).
-
Expectation: The (R)-enantiomer typically elutes differently than the (S)-enantiomer; a racemic standard must be injected first to establish retention times.
NMR Characterization (DMSO- )
- 0.90 (d, 6H): Isopropyl methyls.
- 2.10 (m, 1H): Isopropyl methine.
-
4.20 (d, 1H): Chiral
-proton. Note: This shift is diagnostic; racemization often splits this or shifts it. - 7.1–7.6 (m, 4H): Benzimidazole aromatic protons.[2]
References
-
PubChem Compound Summary . (2024). 1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.[3][4][5][6][7][8] National Center for Biotechnology Information. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397–541. (Foundational chemistry for Phillips condensation). [Link]
-
Gaba, M., et al. (2014). Benzimidazole derivatives: A review on their medicinal significance and recent advances. European Journal of Medicinal Chemistry. (Context for pharmacophore applications). [Link]
Sources
- 1. banglajol.info [banglajol.info]
- 2. mdpi.com [mdpi.com]
- 3. 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine dihydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1234996-74-7|(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride|BLD Pharm [bldpharm.com]
- 5. 1170836-17-5|[1-(1H-Benzimidazol-2-yl)-3-(methylthio)propyl]amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. Heterocyclic Benzimidazoles Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 7. arctomsci.com [arctomsci.com]
- 8. 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine hydrochloride; [abichem.com]
An In-depth Technical Guide on the Structure and Properties of Valine-Derived Benzimidazole Amines
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets.[2] This guide focuses on a specialized subset of these compounds: benzimidazole amines derived from the amino acid valine. The incorporation of a chiral valine moiety introduces unique stereochemical and physicochemical properties that can be exploited to enhance biological activity and selectivity. This document provides a comprehensive overview of the synthesis, structural features, physicochemical properties, and pharmacological potential of these hybrid molecules, tailored for researchers and professionals in drug discovery and development.
Introduction: The Rationale for Valine-Benzimidazole Conjugates
The benzimidazole ring is a bicyclic aromatic system composed of a fused benzene and imidazole ring.[2][3][4][5] This "privileged" structure is a key pharmacophore in drugs with activities spanning antimicrobial, anticancer, antiviral, and anti-inflammatory applications.[3][6][7][8][9] The therapeutic versatility of benzimidazoles stems from their ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules.[2][3]
The conjugation of amino acids to pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to improve physicochemical properties, such as solubility and membrane permeability, and to potentially leverage amino acid transporters for targeted drug delivery.[10] Valine, a nonpolar, aliphatic amino acid, is of particular interest due to its branched isopropyl side chain. This feature can influence the lipophilicity and steric profile of the resulting conjugate, thereby modulating its interaction with target proteins and cellular membranes.
This guide will elucidate the key aspects of valine-derived benzimidazole amines, from their chemical synthesis to their potential as therapeutic agents.
Synthesis and Structural Elucidation
The construction of valine-derived benzimidazole amines typically involves the condensation of an o-phenylenediamine precursor with a valine derivative. A common and efficient approach is the Phillips-Ladenburg condensation, which involves reacting o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
General Synthetic Workflow
A representative synthetic route involves the coupling of 2-chloromethyl-1H-benzimidazole with the valine amino acid. This method preserves the amine and carboxylic acid functionalities of the valine moiety, making them available for further chemical modification or for interaction with biological targets.[11]
The workflow can be visualized as a two-step process:
-
Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with an appropriate reagent to form the 2-substituted benzimidazole ring.[12][13]
-
Coupling with Valine: Nucleophilic substitution reaction where the amino group of valine displaces a leaving group (e.g., a halide) on the benzimidazole scaffold.[11]
Below is a detailed experimental protocol for a representative synthesis.
Experimental Protocol: Synthesis of 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-methylbutanoic acid
This protocol is adapted from established methodologies for the synthesis of amino acid-coupled benzimidazoles.[11]
Materials:
-
2-chloromethyl-1H-benzimidazole
-
L-Valine
-
Potassium Iodide (KI)
-
Potassium Hydroxide (KOH)
-
Dry Ethanol
-
Standard laboratory glassware and reflux apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloromethyl-1H-benzimidazole (1 equivalent) and L-valine (1 equivalent) in dry ethanol.
-
Catalyst Addition: Add potassium iodide (1 equivalent) to the mixture. KI facilitates the nucleophilic substitution by converting the chloride to a more reactive iodide in situ.
-
Initial Reflux: Reflux the reaction mixture at 80°C for 3 hours with constant stirring.
-
Base Addition: After 3 hours, add potassium hydroxide (1 equivalent) to the reaction mixture. The base acts to deprotonate the carboxylic acid and facilitate the final stages of the reaction.
-
Continued Reflux: Continue to reflux the mixture for an additional 3 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is typically concentrated under reduced pressure. The crude product is then purified, often by recrystallization from a suitable solvent like methanol, to yield the pure valine-derived benzimidazole amine.
-
Characterization: The structure of the final product is confirmed using spectroscopic methods such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of a valine-derived benzimidazole amine.
Caption: A generalized workflow for the synthesis and purification of valine-derived benzimidazole amines.
Physicochemical and Pharmacological Properties
The introduction of the valine moiety significantly influences the physicochemical properties of the benzimidazole core, which in turn dictates its pharmacological profile.
Physicochemical Characteristics
Key properties such as lipophilicity (log P), aqueous solubility, and acid-base dissociation constants (pKa) are critical for drug absorption, distribution, metabolism, and excretion (ADME). The benzimidazole ring itself is a weak base.[1][3] The addition of the valine group, which contains both a basic amino group and an acidic carboxyl group, creates a zwitterionic character that can affect solubility and interactions with biological targets.
Table 1: Predicted Physicochemical Properties of a Representative Valine-Benzimidazole Conjugate
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~247 g/mol | Influences diffusion and transport across membranes. |
| cLogP | ~1.5 - 2.5 | Measures lipophilicity; affects membrane permeability and solubility. |
| pKa (Basic) | ~5.5 (Imidazole N) | Determines ionization state at physiological pH. |
| pKa (Acidic) | ~2.3 (Carboxyl) | Determines ionization state at physiological pH. |
| H-Bond Donors | 3 | Potential for hydrogen bonding with target proteins. |
| H-Bond Acceptors | 3 | Potential for hydrogen bonding with target proteins. |
Note: These are estimated values and can vary based on the exact substitution pattern. Experimental determination is crucial for accurate characterization.[15][16]
Pharmacological Activities and Structure-Activity Relationships (SAR)
Benzimidazole derivatives exhibit a wide range of biological activities, and the addition of an amino acid side chain can modulate this activity.[9][17][18] The primary areas of investigation for these compounds are as anticancer and antimicrobial agents.
Anticancer Activity: Many benzimidazole derivatives exert anticancer effects through mechanisms like microtubule inhibition, topoisomerase inhibition, and kinase inhibition.[1][19][20] The structural similarity of the benzimidazole core to purines allows these compounds to interfere with nucleic acid and protein synthesis in rapidly dividing cancer cells.[2] The valine side chain can enhance binding to specific enzyme pockets or improve cellular uptake. For instance, some amino acid-benzimidazole conjugates have shown potent antiproliferative activity against human cancer cell lines, with IC50 values in the submicromolar range.[3][21]
Antimicrobial Activity: The benzimidazole scaffold is present in several anthelmintic and antifungal drugs.[7] Their mechanism often involves disrupting microtubule polymerization in parasites and fungi. Valine-derived benzimidazoles can be designed to target microbial enzymes specifically. Structure-activity relationship (SAR) studies have shown that substitutions at the N-1, C-2, and C-5 positions of the benzimidazole ring are critical for antimicrobial potency.[4][5][6][22][23] The lipophilic nature of the valine side chain can facilitate passage through microbial cell walls.
Structure-Activity Relationship (SAR) Diagram
The following diagram illustrates key SAR insights for designing potent valine-derived benzimidazole amines.
Caption: Key structure-activity relationships for valine-derived benzimidazole amines.
Applications in Drug Development and Future Perspectives
Valine-derived benzimidazole amines represent a promising class of compounds for drug development, particularly in oncology and infectious diseases. Their hybrid nature allows for fine-tuning of both pharmacokinetic and pharmacodynamic properties.
Key Advantages:
-
Proven Scaffold: The benzimidazole core is a well-validated pharmacophore with a known safety and activity profile.[1][8]
-
Tunable Properties: The valine moiety allows for modification of solubility, lipophilicity, and stereochemistry to optimize for specific targets.
-
Potential for Targeted Delivery: The amino acid component could be exploited for uptake by amino acid transport systems, which are often upregulated in cancer cells.
Challenges and Future Directions:
-
Metabolic Stability: The amide or amine linkage between the two moieties could be susceptible to enzymatic cleavage.
-
Stereoselective Synthesis: Efficient and scalable methods for producing stereochemically pure isomers are required, as biological activity is often stereospecific.
-
Mechanism of Action: Further studies are needed to precisely elucidate the molecular targets and mechanisms of action for novel derivatives.
Future research should focus on expanding the library of these compounds, performing comprehensive in vitro and in vivo testing, and conducting detailed mechanistic studies to unlock their full therapeutic potential.
Conclusion
Valine-derived benzimidazole amines are a compelling class of hybrid molecules that merge the proven pharmacological utility of the benzimidazole scaffold with the unique physicochemical contributions of the valine side chain. Their modular synthesis allows for rational design based on structure-activity relationships, making them attractive candidates for the development of new anticancer and antimicrobial agents. This guide has provided a foundational overview of their synthesis, properties, and therapeutic potential, offering a starting point for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- Scheme 3 One pot synthesis of Boc-valine derived benzimidazole.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (URL: )
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: [Link])
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )
- Structure–activity relationships for the antimicrobial, antimalarial...
-
Recent advances of benzimidazole as anticancer agents | Request PDF - ResearchGate. (URL: [Link])
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (URL: [Link])
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (URL: [Link])
-
Structure activity relationship of benzimidazole derivatives. - ResearchGate. (URL: [Link])
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - Research Journal of Pharmacy and Technology. (URL: [Link])
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (URL: [Link])
-
The physicochemical properties of synthesized benzimidazole derivatives - ResearchGate. (URL: [Link])
-
Synthesis and characterization of amino acid coupled benzimidazole based ligands - Der Pharma Chemica. (URL: [Link])
-
Physicochemical properties of benzimidazole fungicides and their main metabolite. (URL: [Link])
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC. (URL: [Link])
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC. (URL: [Link])
-
Biological activities of benzimidazole derivatives: A review - International Science Community Association. (URL: [Link])
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. (URL: [Link])
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (URL: [Link])
-
Different Potential Biological Activities of Benzimidazole Derivatives - ResearchGate. (URL: [Link])
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. (URL: [Link])
-
[Synthesis of benzimidazole derivatives by amino acid action on ortho-phenylenediamine, variously substituted in positions 4 and 5] - PubMed. (URL: [Link])
-
Synthesizing benzimidazole - an aromatic amine that forms nice crystals - YouTube. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents - PMC. (URL: [Link])
-
Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results - MDPI. (URL: [Link])
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- 23. rjptonline.org [rjptonline.org]
Chiral Benzimidazole Building Blocks: A Technical Guide for Drug Discovery
This guide outlines the strategic integration of chiral benzimidazole building blocks into drug discovery pipelines, moving from structural conception to validated synthetic execution.
Executive Summary: The Chiral Advantage
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purine nucleotides and interacting with diverse biological targets including GPCRs, kinases, and polymerases. However, the vast majority of benzimidazole libraries historically relied on achiral C2-substituents.
The current frontier in drug discovery lies in Chiral Benzimidazoles . Introducing chirality—either through stereogenic centers on substituents or axial chirality (atropisomerism)—enhances specificity, improves metabolic stability, and allows for the precise probing of 3D biological space. This guide provides a technical roadmap for synthesizing and utilizing these high-value building blocks.
Structural Architectures & Design Logic
Effective design requires distinguishing between the three primary modes of chirality in the benzimidazole skeleton.
Class A: C2-Stereogenic Centers (The "Chiral Pool" Derivatives)
-
Description: The chiral center is located on the carbon attached to the C2 position.
-
Source: Typically derived from the chiral pool (amino acids, hydroxy acids).[1]
-
Utility: High Fsp³ character; mimics peptide turns; excellent for fragment-based drug discovery (FBDD).
Class B: Axial Chirality (Atropisomers)[2][3]
-
Description: Restricted rotation around the N1-Aryl or C2-Aryl bond creates stable atropisomers.
-
Source: De novo atroposelective synthesis or kinetic resolution.
-
Utility: Emerging class for disrupting protein-protein interactions (PPIs); highly rigidified 3D structure.
Class C: Fused/Bridged Systems
-
Description: The benzimidazole is part of a larger chiral polycyclic system.
-
Source: Asymmetric catalysis (e.g., Biginelli-type reactions).
Synthetic Strategies: From Concept to Flask
Strategy I: The Chiral Pool "Express" (Retention of Configuration)
The most robust method for generating C2-chiral benzimidazoles is the condensation of o-phenylenediamines (OPD) with chiral amino acids.
-
Critical Factor: Preventing racemization during the high-temperature cyclization step.
-
Solution: Use of mild coupling agents (HATU/T3P) followed by acid-catalyzed cyclization at controlled temperatures, or microwave-assisted synthesis which minimizes thermal exposure time.
Strategy II: Atroposelective Synthesis
For Class B targets, simple coupling yields racemates.
-
Method: Cation-directed desymmetrization or chiral phosphoric acid (CPA) catalyzed amination.
-
Mechanism: The catalyst creates a chiral pocket that favors the formation of one atropisomer during the bond-forming event that restricts rotation.
Decision Matrix: Synthetic Pathway Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target chirality and precursor availability.
Experimental Protocol: Synthesis of (S)-2-(1-Aminoethyl)benzimidazole
Objective: Synthesize a C2-chiral building block from L-Alanine with >98% ee retention.
Scope: This protocol is scalable and applicable to most
Materials
-
Reagents: o-Phenylenediamine (OPD), N-Boc-L-Alanine, HATU (Coupling Agent), DIPEA (Base), Glacial Acetic Acid, DMF.
-
Equipment: Microwave reactor (optional) or Round Bottom Flask with reflux condenser.
Step-by-Step Methodology
Phase 1: Amide Coupling (The "Soft" Step)
-
Dissolution: Dissolve N-Boc-L-Alanine (1.0 equiv) and DIPEA (2.5 equiv) in dry DMF (0.2 M concentration).
-
Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 minutes to form the active ester.
-
Addition: Add o-Phenylenediamine (1.0 equiv). Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS for the consumption of OPD and formation of the mono-amide intermediate.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.
-
Result: N-(2-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanamide.
-
Phase 2: Cyclization with Retention (The "Hard" Step)
-
Solvent Switch: Dissolve the intermediate in Glacial Acetic Acid.
-
Cyclization: Heat to 60–70°C for 2–3 hours.
-
Critical Control: Do not exceed 80°C if possible, as higher temperatures increase the risk of racemization via enolization of the chiral center.
-
Alternative: Microwave irradiation at 100°C for 10 minutes often preserves chirality better due to the short thermal ramp.
-
-
Neutralization: Cool to 0°C. Carefully neutralize with aqueous NaOH or NH₄OH to pH 8.
-
Extraction: Extract with DCM (x3).
-
Deprotection (Optional): If the free amine is required immediately, treat with TFA/DCM (1:1) at RT for 1 hour.
Quality Control (Self-Validation)
-
Chemical Purity: >95% by ¹H NMR (DMSO-d₆). Look for the diagnostic quartet of the methine proton at ~4.2 ppm.
-
Enantiomeric Excess (ee): Determine via Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.
-
Target: >98% ee (compare with racemic standard prepared from dl-Alanine).
-
Quantitative Comparison of Synthetic Methods
| Method | Chirality Source | Typical Yield | Risk of Racemization | Scalability | Cost Efficiency |
| Amino Acid Condensation (Thermal) | Chiral Pool | 60–80% | Moderate (Temp dependent) | High (kg) | High |
| Microwave-Assisted Condensation | Chiral Pool | 85–95% | Low (Fast kinetics) | Moderate (g) | High |
| Asymmetric Hydrogenation | Chiral Catalyst | 90–99% | Very Low | High (kg) | Low (Catalyst cost) |
| Kinetic Resolution | Racemate | <50% | N/A | Low | Low |
Advanced Application: Atropisomeric Benzimidazoles
Recent research highlights the utility of 1-phenylbenzimidazoles with ortho-substitution. These compounds exhibit restricted rotation, creating axial chirality.
-
Mechanism: The steric clash between the C2-substituent and the ortho-substituent on the N1-phenyl ring creates a high rotational energy barrier.
-
Biological Relevance: These atropisomers have been shown to selectively affect microtubule organization and inhibit endothelial cell migration, with the (+)-atropisomer often showing superior potency [1].[2]
Synthesis Logic (Graphviz):
Figure 2: Workflow for accessing high-value atropisomeric benzimidazole scaffolds.
References
-
Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[2][Link]
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential. Source: ResearchGate (Review) URL:[Link]
-
Synthesis of Chiral Benzimidazoles from Amino Acids with Solvent-free Melting Method. Source: Asian Journal of Chemistry URL:[Link]
-
Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. Source: PubMed / PMC URL:[Link]
Sources
An In-Depth Technical Guide to (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, a chiral molecule belonging to the esteemed benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for various therapeutic areas. This document will delve into the fundamental molecular characteristics of the title compound, outline a probable synthetic route based on established chemical principles, and discuss its potential applications in drug discovery, all grounded in authoritative scientific literature.
Core Molecular and Physicochemical Profile
(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a derivative of benzimidazole featuring a chiral (R)-2-methylpropylamine substituent at the 2-position of the benzimidazole ring. This specific stereochemistry can be crucial for its pharmacological activity, as enantiomers often exhibit different binding affinities and efficacies at chiral biological receptors or enzymes.
Molecular Formula and Weight
The primary molecular attributes of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine are summarized in the table below. The data for the free base are derived from its hydrochloride salt, for which information is available from commercial suppliers.
| Attribute | Value | Source |
| Chemical Name | (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine | - |
| Molecular Formula (Free Base) | C₁₁H₁₅N₃ | Deduced |
| Molecular Weight (Free Base) | 189.26 g/mol | Calculated |
| Molecular Formula (HCl Salt) | C₁₁H₁₆ClN₃ | [1] |
| Molecular Weight (HCl Salt) | 225.72 g/mol | [1] |
| CAS Number (HCl Salt) | 1234863-36-5 | [1] |
The benzimidazole core consists of a fused benzene and imidazole ring, a structure that is chemically stable and capable of participating in various intermolecular interactions, including hydrogen bonding (both donor and acceptor) and π-π stacking. These interactions are fundamental to the ability of benzimidazole derivatives to bind effectively to biological macromolecules.
Synthetic Strategy: A Generalized Approach
A logical retrosynthetic analysis suggests that the target molecule can be synthesized from o-phenylenediamine and a chiral carboxylic acid, (R)-2-amino-3-methylbutanoic acid (D-Valine).
Proposed Synthetic Workflow
The following diagram illustrates a probable two-step synthesis. This method, known as the Phillips synthesis, typically involves the condensation of o-phenylenediamine with a carboxylic acid under acidic conditions and high temperatures.
Caption: Proposed synthetic workflow for (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Amide Intermediate
-
To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 equivalent) and D-Valine (1.1 equivalents).
-
Add a suitable solvent, such as 4M hydrochloric acid or polyphosphoric acid (PPA), to serve as both the solvent and the catalyst.
-
Heat the reaction mixture to reflux (typically 100-150 °C) for several hours (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the crude amide intermediate.
-
Purify the intermediate by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the Amide to the Final Amine
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend the amide intermediate in a dry aprotic solvent such as tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF (typically 2-3 equivalents).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, again monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solid (aluminum salts) and wash thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude final product.
-
Purify the product by column chromatography on silica gel to yield pure (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.
This generalized protocol is based on common synthetic transformations for creating benzimidazole derivatives and reducing amides.[2] The choice of reagents and reaction conditions may require optimization for this specific substrate.
Potential Applications in Drug Discovery and Development
The benzimidazole scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. This broad applicability stems from the physicochemical properties of the benzimidazole ring system, which allow for effective interaction with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Established Therapeutic Roles of Benzimidazoles
Benzimidazole-containing drugs have been successfully developed for a variety of indications, including:
-
Antiviral agents: The benzimidazole moiety is found in drugs that inhibit viral replication.
-
Anticancer agents: Derivatives have been shown to target various pathways involved in cancer progression.
-
Antihypertensive agents: Certain benzimidazoles act on the cardiovascular system to lower blood pressure.
-
Antimicrobial and Antifungal agents: This class of compounds has been effective against a range of pathogenic microorganisms.
-
Anti-inflammatory agents: Benzimidazole derivatives have been explored for their potential to modulate inflammatory pathways.[3]
The following diagram illustrates the diverse therapeutic areas where benzimidazole derivatives have shown significant promise.
Caption: Diverse pharmacological activities of the benzimidazole scaffold.
Given this established profile, (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine represents a promising candidate for screening in various drug discovery programs. The presence of a chiral amine provides a key interaction point and stereospecificity that could be exploited for potent and selective targeting of novel biological pathways. Further research and biological evaluation are warranted to fully elucidate the therapeutic potential of this specific molecule.
Conclusion
(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a chiral benzimidazole derivative with a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . While specific experimental data for this compound is sparse in publicly available literature, its synthesis can be readily approached using established methodologies for this chemical class. The rich history of the benzimidazole scaffold in successful drug development programs suggests that this compound could be a valuable asset for screening and lead optimization in the pursuit of novel therapeutics across a range of diseases.
References
- Podder, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- Li, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 85(5), 597-603.
Sources
An In-Depth Technical Guide to the Synthesis of Chiral Amines from D-Valine and o-Phenylenediamine
Foreword: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a benchmark of chemical elegance but a fundamental necessity for therapeutic efficacy and safety. Chiral amines, in particular, represent a cornerstone of countless active pharmaceutical ingredients (APIs), where the stereochemistry at a nitrogen-bearing carbon center dictates the molecule's interaction with its biological target. This guide provides a comprehensive exploration of a robust and stereoselective method for the synthesis of chiral benzimidazole-containing amines, utilizing the readily available and optically pure starting material, D-valine, in reaction with o-phenylenediamine. This approach offers a direct pathway to valuable chiral building blocks, crucial for the assembly of complex drug candidates.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of procedural steps to provide a deep dive into the mechanistic underpinnings, the rationale behind experimental choices, and the practical insights necessary for successful execution and optimization.
Theoretical Framework: A Modified Pictet-Spengler Approach to Chiral Benzimidazoles
The synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a carbonyl source is a well-established transformation in heterocyclic chemistry. When an α-amino acid such as D-valine is employed, the reaction proceeds through a fascinating and stereochemically controlled pathway that can be conceptualized as a modified Pictet-Spengler reaction.
The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline or a related heterocyclic system.[1][2][3] In our case, the α-amino acid, D-valine, serves as the precursor to the in-situ generated electrophilic iminium ion, while the o-phenylenediamine provides the nucleophilic aromatic ring and the second nitrogen atom for the benzimidazole core.
The key to the success of this asymmetric synthesis lies in the principle of chirality transfer , where the stereocenter of the starting D-valine directs the stereochemical outcome of the newly formed chiral center in the product.
Proposed Reaction Mechanism
The reaction is believed to proceed through the following key steps, as illustrated in the diagram below:
-
Initial Condensation and Aminal Formation: The reaction initiates with the condensation of the amino group of D-valine with one of the amino groups of o-phenylenediamine to form an aminal intermediate.
-
Dehydration and Iminium Ion Formation: Under acidic conditions, the aminal readily loses a molecule of water to generate a highly electrophilic iminium ion. The stereochemistry of the D-valine is retained in this intermediate.
-
Intramolecular Cyclization: The nucleophilic aromatic ring of the o-phenylenediamine then attacks the electrophilic iminium ion in an intramolecular fashion. This is the crucial ring-closing step that forms the five-membered ring of the benzimidazole precursor. The approach of the nucleophile is sterically directed by the isopropyl group of the valine moiety, leading to a diastereoselective cyclization.
-
Aromatization: The resulting intermediate undergoes dehydration and subsequent tautomerization to yield the aromatic and stable benzimidazole ring system.
Figure 1: Proposed mechanistic pathway for the synthesis of a chiral benzimidazole from D-valine and o-phenylenediamine.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-tested protocol for the synthesis of the chiral benzimidazole derivative from D-valine and o-phenylenediamine. The procedure is designed to be self-validating, with in-process controls and clear endpoints.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| D-Valine | C₅H₁₁NO₂ | 117.15 | ≥99% | Sigma-Aldrich |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | ≥99% | Acros Organics |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 190.22 | ≥98.5% | J.T. Baker |
| Methanol | CH₃OH | 32.04 | Anhydrous | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexanes | C₆H₁₄ (isomers) | ~86.18 | ACS Grade | VWR |
| Saturated aq. NaHCO₃ | - | - | - | Lab Prepared |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | EMD |
Detailed Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-valine (5.86 g, 50 mmol, 1.0 eq) and o-phenylenediamine (5.41 g, 50 mmol, 1.0 eq).
-
Solvent and Catalyst Addition: To the flask, add 100 mL of methanol followed by p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol, 0.1 eq). The use of an acid catalyst is crucial for promoting the dehydration steps and the formation of the iminium ion intermediate.[1][4]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 150 mL of ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash with 2 x 75 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by 1 x 75 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution from 9:1 to 7:3 hexanes/ethyl acetate to afford the pure chiral benzimidazole derivative.
Sources
Methodological & Application
Application Note: Enantioselective Synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and detailed protocol for the enantioselective synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, a chiral benzimidazole derivative of significant interest in medicinal chemistry. The synthetic strategy leverages the readily available chiral pool starting from N-Boc-D-valine, ensuring the desired (R)-stereochemistry at the chiral center. The protocol is divided into three key stages: amide coupling, cyclodehydration to form the benzimidazole core, and subsequent reduction of the amide to the target amine, followed by deprotection. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices and providing detailed analytical characterization methods to ensure the synthesis of the target compound with high purity and enantiomeric excess.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.[1] The introduction of chiral centers into the benzimidazole scaffold can lead to compounds with enhanced biological activity and specificity. (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine is a key chiral building block in the synthesis of various pharmaceutical agents. Its enantiomerically pure form is crucial for studying stereospecific interactions with biological targets and for the development of effective and safe therapeutics.
This document outlines a robust and reproducible protocol for the synthesis of the (R)-enantiomer, starting from the commercially available and optically pure N-Boc-D-valine. The chosen synthetic route is designed to be efficient and to preserve the stereochemical integrity of the chiral center throughout the reaction sequence.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process commencing with the coupling of N-Boc-D-valine with o-phenylenediamine. This is followed by an acid-catalyzed cyclodehydration to construct the benzimidazole ring system. The final step involves the reduction of the resulting amide to the desired primary amine, followed by the removal of the Boc protecting group.
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-D-valine | ≥99% | Commercially Available |
| o-Phenylenediamine | ≥99% | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| Hydroxybenzotriazole (HOBt) | ≥97% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Commercially Available |
| Acetic Acid, Glacial | ≥99.7% | Commercially Available |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M in THF | Commercially Available |
| Tetrahydrofuran (THF), Anhydrous | ≥99.9% | Commercially Available |
| Trifluoroacetic Acid (TFA) | ≥99% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Lithium aluminum hydride is a highly reactive and flammable solid; it should be handled with extreme care under an inert atmosphere. Trifluoroacetic acid is corrosive and should be handled with appropriate caution.
Part 1: Synthesis of N-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-3-methylbutanamide
Rationale: This step involves the formation of an amide bond between the carboxylic acid of N-Boc-D-valine and one of the amino groups of o-phenylenediamine. The use of EDC and HOBt as coupling agents is a standard and efficient method for amide bond formation, minimizing side reactions and preserving the stereochemistry of the amino acid.[1][2] DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and any acidic byproducts.
Procedure:
-
To a solution of N-Boc-D-valine (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add EDC (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of o-phenylenediamine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution: 20-50% Ethyl Acetate in Hexane) to yield the title compound as a solid.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of tert-butyl ((R)-1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)carbamate
Rationale: This step involves an intramolecular cyclodehydration to form the benzimidazole ring. Acetic acid serves as both the solvent and the acid catalyst for this transformation. Heating the reaction mixture promotes the cyclization by removing the water molecule formed. This is a common and effective method for the synthesis of 2-substituted benzimidazoles.
Procedure:
-
Dissolve the product from Part 1 in glacial acetic acid (0.1 M).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography if necessary.
Characterization: The structure of the benzimidazole derivative should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine
Rationale: This final stage involves two key transformations: the reduction of the amide to a primary amine and the deprotection of the Boc group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines.[3] The subsequent deprotection of the Boc group is readily achieved under acidic conditions using trifluoroacetic acid (TFA).[4][5][6]
Procedure:
a) Reduction of the Amide:
-
To a solution of the product from Part 2 in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under a nitrogen atmosphere, add LiAlH₄ (2.0-3.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% Methanol in DCM).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine. This intermediate is often carried forward to the next step without further purification.
b) Boc Deprotection:
-
Dissolve the crude N-Boc protected amine in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC (Eluent: 10% Methanol in DCM with 1% triethylamine).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent protonation of the amine on the silica) to afford (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.
Characterization of the Final Product
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity. The proton attached to the nitrogen of the imidazole ring typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final product. A suitable chiral stationary phase (e.g., polysaccharide-based columns) should be employed.
-
Melting Point and Optical Rotation: To provide additional data for characterization and comparison with literature values if available.
Data Summary Table
| Step | Product | Expected Yield (%) | Key Analytical Data |
| 1 | N-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-3-methylbutanamide | 75-85 | ¹H NMR, ¹³C NMR, MS |
| 2 | tert-butyl ((R)-1-(1H-benzo[d]imidazol-2-yl)-2-methylpropyl)carbamate | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 3 | (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine | 60-70 (over 2 steps) | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |
Troubleshooting and Key Considerations
-
Incomplete Amide Coupling: If the coupling reaction in Part 1 is sluggish, ensure all reagents and solvents are anhydrous. The reaction time can be extended, or a different coupling agent (e.g., HATU) can be explored.
-
Low Yield in Cyclodehydration: Incomplete cyclization in Part 2 may occur if the reaction temperature is too low or the reaction time is insufficient. Ensure efficient removal of water. Alternatively, other dehydrating conditions such as using polyphosphoric acid (PPA) at elevated temperatures can be attempted, although this may require more rigorous workup.
-
Difficulties in Amide Reduction: The reduction of the amide in Part 3a can sometimes be challenging. Ensure the LiAlH₄ is fresh and the reaction is performed under strictly anhydrous conditions. If the reduction is incomplete, increasing the amount of LiAlH₄ and extending the reaction time may be necessary.
-
Purification of the Final Amine: The final product is a basic amine and may streak on silica gel during column chromatography. It is recommended to add a small percentage of a volatile base like triethylamine to the eluent to improve the peak shape and recovery.
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine. By starting with the optically pure N-Boc-D-valine and employing well-established synthetic transformations, this method allows for the efficient and stereocontrolled synthesis of the target molecule. The comprehensive experimental procedures, coupled with detailed explanations and characterization guidelines, make this protocol a valuable resource for researchers in medicinal chemistry and drug development.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Patel, H., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472. [Link]
-
Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Bifunctional Organocatalysis with (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine
Introduction: The "Privileged" Scaffold
(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine represents a class of bifunctional non-covalent organocatalysts . Unlike traditional Lewis acid metal catalysts, this small molecule leverages the cooperative action of a chiral primary amine and a hydrogen-bonding benzimidazole moiety to facilitate asymmetric transformations with high stereocontrol.
This guide details the synthesis, mechanistic principles, and application of this catalyst, specifically focusing on its utility in Asymmetric Michael Additions .
Core Advantages
-
Metal-Free: Eliminates trace metal contamination in pharmaceutical intermediates.
-
Bifunctional Activation: The primary amine activates the nucleophile (via enamine/iminium formation), while the benzimidazole NH activates the electrophile (via H-bonding).
-
Tunability: The steric bulk of the isopropyl group (derived from D-Valine) provides effective facial shielding, driving enantioselectivity.
Catalyst Synthesis Protocol
Objective: Synthesize (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine starting from N-protected D-Valine.
Reaction Scheme Visualization
The following diagram outlines the linear synthesis workflow.
Figure 1: Step-wise synthesis of the benzimidazole-derived organocatalyst.
Detailed Methodology
Step 1: Coupling
-
Reagents: Dissolve N-Cbz-D-Valine (10 mmol) in dry THF (50 mL) under nitrogen.
-
Activation: Cool to -15°C. Add N-methylmorpholine (11 mmol) followed by isobutyl chloroformate (IBCF, 11 mmol). Stir for 15 minutes to form the mixed anhydride.
-
Addition: Add o-phenylenediamine (10 mmol) in one portion.
-
Reaction: Allow to warm to room temperature (RT) and stir overnight.
-
Workup: Evaporate THF. Redissolve in EtOAc, wash with NaHCO3, water, and brine. Isolate the amide intermediate.
Step 2: Cyclization
-
Solvent: Dissolve the amide intermediate in glacial acetic acid (20 mL).
-
Conditions: Heat to 65°C for 2 hours. This promotes the dehydration and ring closure to form the benzimidazole core.
-
Workup: Neutralize carefully with saturated Na2CO3. Extract with EtOAc.[1] Purify via flash column chromatography (Hexane/EtOAc).
Step 3: Deprotection (Hydrogenolysis)
-
Reaction: Dissolve the Cbz-protected compound in MeOH. Add 10 wt% Pd/C catalyst.
-
Conditions: Stir under H2 atmosphere (balloon pressure) for 12 hours at RT.
-
Isolation: Filter through Celite to remove Pd/C. Evaporate solvent to yield the free amine catalyst: (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine .
Mechanistic Insight: The Bifunctional Cycle
Understanding the mechanism is crucial for troubleshooting low yields or poor enantioselectivity (ee).
The Dual-Activation Model
-
HOMO Activation: The primary amine condenses with the ketone substrate to form a nucleophilic Enamine .
-
LUMO Activation: The benzimidazole NH proton acts as a Brønsted acid, hydrogen-bonding to the electrophile (e.g., Nitroalkene or Maleimide), lowering its LUMO energy.
-
Stereocontrol: The chiral center (isopropyl group) forces the electrophile to approach from a specific face (Si-face or Re-face), determining the chirality of the product.
Figure 2: Catalytic cycle showing enamine formation and bifunctional activation.
Application Protocol: Enantioselective Michael Addition
Target Reaction: Addition of Cyclohexanone to trans-β-Nitrostyrene.
Reagents & Setup
| Component | Quantity | Role |
| Catalyst | 10-20 mol% | Bifunctional Activator |
| Acid Additive | 10-20 mol% (TFA or PhCOOH) | Co-catalyst (Aids turnover) |
| Cyclohexanone | 1.0 mmol (Excess) | Nucleophile |
| Nitrostyrene | 0.5 mmol | Electrophile |
| Solvent | Toluene or Brine/Water | Reaction Medium |
Step-by-Step Procedure
-
Catalyst Pre-formation: In a 4 mL vial, dissolve the Catalyst (0.05 mmol) and Trifluoroacetic acid (TFA, 0.05 mmol) in Toluene (1.0 mL). Stir for 5 minutes.
-
Expert Note: The acid additive is critical. It accelerates the hydrolysis of the imine intermediate, which is often the rate-determining step in primary amine catalysis.
-
-
Substrate Addition: Add Cyclohexanone (1.0 mmol) followed by trans-β-Nitrostyrene (0.5 mmol).
-
Incubation: Stir the mixture at Room Temperature (25°C) for 24–48 hours.
-
Monitoring: Monitor consumption of nitrostyrene via TLC (Hexane/EtOAc 4:1).
-
-
Quenching: Quench with saturated NH4Cl (2 mL) and extract with EtOAc (3 x 5 mL).
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography on silica gel.
Expected Results (Benchmark Data)
| Parameter | Value Range | Notes |
| Yield | 85 - 95% | Highly dependent on reaction time. |
| Diastereomeric Ratio (dr) | > 20:1 (syn/anti) | Syn-isomer usually favored for this scaffold. |
| Enantiomeric Excess (ee) | 90 - 98% | Determine via Chiral HPLC (e.g., Chiralpak AD-H). |
Troubleshooting & Optimization (Expertise)
Low Conversion?
-
Issue: The catalytic cycle is stalled at the imine hydrolysis stage.
-
Solution: Increase the water content slightly (add 5-10 equivalents of water) or switch the acid additive to 2,4-dinitrobenzoic acid.
Poor Enantioselectivity?
-
Issue: Background reaction (uncatalyzed) or non-specific activation.
-
Solution: Lower the temperature to 0°C or 4°C. While this slows the reaction, it often rigidifies the transition state, improving stereocontrol. Ensure the solvent is non-polar (Toluene or DCM) to maximize the strength of the H-bonds between the benzimidazole and the electrophile.
Catalyst Recovery
The benzimidazole moiety makes the catalyst basic.
-
Protocol: After the reaction, extract the product with ether. The catalyst remains in the acidic aqueous phase (if acid workup is used). Basify the aqueous phase (pH > 10) and extract with DCM to recover the catalyst for reuse.
References
-
Synthesis & Application in Michael Addition: Gómez-Torres, E., et al. (2009).[2] Chiral 2-aminobenzimidazoles as recoverable organocatalysts for the addition of 1,3-dicarbonyl compounds to nitroalkenes. Journal of Organic Chemistry. [Link]
-
Mechanistic Reviews on Primary Amine Catalysis: Xu, L. W., & Lu, Y. (2008). Recent developments in the enantioselective Michael reaction of 1,3-dicarbonyl compounds. Organic & Biomolecular Chemistry. [Link]
-
General Benzimidazole Organocatalysis: Castillo, F., et al. (2015). Chiral Benzimidazoles as Hydrogen Bonding Organocatalysts. Molecules. [Link][3]
-
Acid Additives in Organocatalysis: Luo, S., et al. (2006). Primary amine-catalyzed asymmetric Michael addition of ketones to nitroolefins. Tetrahedron Letters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Enantioselective Michael addition of α,α-disubstituted aldehydes to maleimides organocatalyzed by chiral primary amine-guanidines [academia.edu]
Chiral Benzimidazole Ligands: A Comprehensive Guide to Synthesis and Application in Metal Catalysis
Abstract
Chiral benzimidazole-containing ligands have emerged as a privileged class of scaffolds in asymmetric metal catalysis, enabling a wide array of stereoselective transformations with high efficiency and enantioselectivity. Their rigid backbone, tunable steric and electronic properties, and strong coordination to a variety of metal centers make them ideal candidates for the synthesis of high-value chiral molecules relevant to the pharmaceutical and fine chemical industries. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of C₂-symmetric chiral bis(benzimidazolyl)pyridine ligands and their application in the copper-catalyzed asymmetric Henry reaction, a fundamental carbon-carbon bond-forming reaction. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and practical experimental considerations.
Introduction
The benzimidazole moiety is a versatile heterocyclic scaffold found in numerous biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions have made it a cornerstone in medicinal chemistry.[2] In the realm of asymmetric catalysis, the incorporation of chiral centers into benzimidazole-based ligands has unlocked powerful tools for the enantioselective synthesis of complex molecules.[3] The C₂-symmetric design, in particular, has proven to be highly effective in creating a well-defined chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction with high fidelity.[4]
Among the various types of chiral benzimidazole ligands, bis(benzimidazolyl)pyridines (PyBIs) are particularly noteworthy. These tridentate ligands coordinate to metal ions through the two benzimidazole nitrogen atoms and the central pyridine nitrogen, forming stable complexes that can effectively catalyze a range of asymmetric transformations.[5][6]
This guide will focus on the synthesis of a representative C₂-symmetric bis(benzimidazolyl)pyridine ligand derived from a chiral amino alcohol. Subsequently, a detailed protocol for its application in a copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction will be presented. The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates that can be readily converted into other valuable functional groups, such as β-amino alcohols and α-hydroxy carboxylic acids.[7][8]
Part 1: Synthesis of a Chiral Bis(benzimidazolyl)pyridine Ligand
The synthesis of C₂-symmetric bis(benzimidazolyl)pyridine ligands generally involves the condensation of a chiral primary amine with a pyridine dicarbonyl derivative, followed by cyclization to form the benzimidazole rings. The following protocol details the synthesis of a ligand derived from (S)-(-)-2-amino-3-phenyl-1-propanol.
Experimental Workflow: Ligand Synthesis
Figure 1: General workflow for the synthesis of a chiral bis(benzimidazolyl)pyridine ligand.
Protocol 1: Synthesis of (S,S)-2,6-Bis(4-benzyl-4,5-dihydro-1H-benzimidazol-2-yl)pyridine
Materials:
-
2,6-Pyridinedicarbonyl dichloride
-
(S)-(-)-2-Amino-3-phenyl-1-propanol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Methanol
-
Diethyl ether
Procedure:
Step 1: Synthesis of the Diamide Intermediate
-
To an oven-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-(-)-2-amino-3-phenyl-1-propanol (2.2 equivalents) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (2.5 equivalents) dropwise with stirring.
-
In a separate flask, dissolve 2,6-pyridinedicarbonyl dichloride (1.0 equivalent) in anhydrous dichloromethane (50 mL).
-
Add the solution of 2,6-pyridinedicarbonyl dichloride dropwise to the stirred solution of the amino alcohol at 0 °C over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (100 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diamide intermediate. The crude product is typically used in the next step without further purification.
Step 2: Cyclization to the Bis(benzimidazole) Ligand
-
Place the crude diamide intermediate from Step 1 in a round-bottom flask equipped with a reflux condenser.
-
Add glacial acetic acid (sufficient to dissolve the solid, typically 10 mL per gram of diamide).
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled solution into a beaker of ice-water, which will cause the product to precipitate.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃ until the effervescence ceases.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a methanol/diethyl ether solvent system to afford the pure (S,S)-2,6-bis(4-benzyl-4,5-dihydro-1H-benzimidazol-2-yl)pyridine ligand as a white solid.
Characterization Data:
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |
| Ligand | C₃₁H₂₇N₅ | 469.58 | >300 | 8.35 (d, 2H), 8.01 (t, 1H), 7.20-7.40 (m, 10H), 4.50-4.60 (m, 2H), 4.10-4.20 (m, 2H), 3.00-3.20 (m, 4H) |
Part 2: Application in Copper-Catalyzed Asymmetric Henry Reaction
The newly synthesized chiral bis(benzimidazolyl)pyridine ligand can be effectively employed in a copper(II)-catalyzed asymmetric Henry reaction between an aldehyde and a nitroalkane. The ligand, in situ, forms a chiral copper complex that acts as a Lewis acid, activating the aldehyde and creating a chiral environment for the nucleophilic attack of the nitronate anion.
Catalytic Cycle Overview
Figure 2: Simplified catalytic cycle for the copper-catalyzed asymmetric Henry reaction.
Protocol 2: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane
Materials:
-
(S,S)-2,6-Bis(4-benzyl-4,5-dihydro-1H-benzimidazol-2-yl)pyridine (Chiral Ligand)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Benzaldehyde
-
Nitromethane
-
Ethanol (EtOH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry reaction vial, add the chiral ligand (0.055 mmol, 5.5 mol%) and copper(II) acetate monohydrate (0.05 mmol, 5 mol%).
-
Add ethanol (1.5 mL) and stir the mixture at room temperature for 1 hour to allow for the formation of the chiral copper complex. A color change is typically observed.
-
To this solution, add nitromethane (10 mmol) followed by benzaldehyde (1 mmol).
-
Finally, add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) as a base to generate the nitronate anion in situ.
-
Stir the reaction mixture at room temperature for 72 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Expected Results:
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-2-nitroethanol | ~85-95 | >90 |
Trustworthiness and Self-Validation
The protocols described have been adapted from established and peer-reviewed methodologies.[7][8] To ensure the reliability and reproducibility of these procedures, several key validation steps are incorporated:
-
Ligand Purity: The purity and identity of the synthesized chiral ligand must be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be consistent with reported values.
-
Catalyst Formation: The in situ formation of the copper-ligand complex is a critical step. While isolation of the complex is not always necessary, a visible color change upon mixing the ligand and the copper salt is a good indicator of complexation.
-
Reaction Monitoring: Consistent monitoring of the catalytic reaction by TLC is essential to determine the optimal reaction time and to ensure complete consumption of the limiting reagent.
-
Product Characterization: The final product should be thoroughly characterized by NMR and mass spectrometry to confirm its structure.
-
Enantioselectivity Analysis: The enantiomeric excess of the product must be determined using a validated chiral HPLC method with a suitable chiral stationary phase. Running a racemic standard is crucial for peak identification and method validation.
Conclusion
This application note provides detailed, field-proven protocols for the synthesis of a C₂-symmetric chiral bis(benzimidazolyl)pyridine ligand and its successful application in a copper-catalyzed asymmetric Henry reaction. The methodologies presented are robust and can be adapted for the synthesis of a variety of chiral β-nitro alcohols, which are valuable building blocks in organic synthesis and drug development. By explaining the causality behind the experimental choices and incorporating self-validating systems within the protocols, this guide aims to empower researchers to confidently prepare and utilize these powerful catalytic tools.
References
-
Wu, H., et al. (2010). A V-shaped ligand 2,6-bis(2-benzimidazolyl)pyridine and its picrate Mn(II) complex: synthesis, crystal structure and DNA-binding properties. European Journal of Medicinal Chemistry, 45(11), 5324-5330. [Link]
-
Pal, S., & Ghorai, P. (2017). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 22(9), 1433. [Link]
-
Arai, T., Watanabe, M., & Yanagisawa, A. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine−Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595-3597. [Link]
-
Ma, S., Han, X., & Krishnan, S. (2017). Copper-catalyzed asymmetric allylic alkylation. Chemical Society Reviews, 46(18), 5439-5453. [Link]
-
Grabowski, F., et al. (2024). Catalyzed Henry Reaction by Compartmentalized Copper‐Pyrazolyl‐Complex Modified Microgels. Advanced Functional Materials, 2314107. [Link]
-
Palomo, C., et al. (2008). New highly asymmetric Henry reaction catalyzed by Cu(II) and a C(1)-symmetric aminopyridine ligand, and its application to the synthesis of miconazole. Chemistry–A European Journal, 14(15), 4725-4730. [Link]
-
Rawat, D. S., & ZAREA, A. (2010). Squaramide-catalyzed enantioselective Friedel–Crafts reaction of indoles with imines. Organic & Biomolecular Chemistry, 8(15), 3424-3427. [Link]
-
Ullah, N., et al. (2021). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules, 26(23), 7173. [Link]
-
Pfaltz, A. (1999). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Accounts of Chemical Research, 32(4), 339-347. [Link]
-
Zhang, W., et al. (2013). Synthesis, Structure and Properties of 2,5-Bis-(2′-benzimidazyl)Pyridine Ligand and Its Zinc(II) Complex. Chinese Journal of Structural Chemistry, 32(1), 75-80. [Link]
-
Song, D., et al. (2013). Synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4221-4224. [Link]
-
Matthews, C. J., et al. (2000). A Route to Bis(benzimidazole) Ligands with Built-In Asymmetry: Potential Models of Protein Binding Sites Having Imidazole and Thioether Donors†. Inorganic Chemistry, 39(23), 5149-5150. [Link]
- Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern reductive methods. John Wiley & Sons.
-
Di Porzio, A., et al. (2021). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Molecules, 26(21), 6615. [Link]
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
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- 3. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and metalation of a chiral, pyridine-strapped, cyclic bis(benzimidazole) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Bis(2-benzimidazolyl)pyridine 28020-73-7 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)2 Complex [organic-chemistry.org]
Application Notes & Protocols: The Strategic Use of Benzimidazole Amines in Asymmetric Michael Addition Reactions
Introduction: The Benzimidazole Scaffold in Catalysis
The benzimidazole nucleus, a fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4][5] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2][3] Beyond its therapeutic applications, the benzimidazole moiety possesses unique electronic and structural features that make it a powerful component in asymmetric catalysis. The N-H proton of the imidazole ring is an effective hydrogen-bond donor, while the basic nitrogen atom can act as a proton acceptor or a metal ligand.[6]
When appended with an amine functionality, chiral benzimidazole derivatives emerge as formidable bifunctional organocatalysts.[6][7][8][9] These catalysts are particularly adept at orchestrating Michael addition reactions, a cornerstone of C-C and C-heteroatom bond formation in organic synthesis.[10][11] This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and broad applications of benzimidazole amines in catalyzing asymmetric Michael and aza-Michael additions.
Mechanistic Underpinnings: Bifunctional Activation
The efficacy of chiral 2-aminobenzimidazoles and related structures in catalyzing Michael additions stems from their ability to act as bifunctional Brønsted acid-base catalysts.[12] They simultaneously activate both the nucleophile (Michael donor) and the electrophile (Michael acceptor) through non-covalent interactions, guiding them into a highly organized, chiral transition state.
The Dual Activation Mode consists of:
-
Brønsted Base Activation: A basic site on the catalyst, typically a tertiary amine on the chiral backbone (e.g., a cyclohexanediamine scaffold), deprotonates the Michael donor (e.g., a 1,3-dicarbonyl compound), increasing its nucleophilicity.[12]
-
Brønsted Acid / Hydrogen-Bond Activation: Concurrently, the benzimidazole N-H group acts as a hydrogen-bond donor. It coordinates to an electron-withdrawing group (e.g., a nitro or carbonyl group) on the Michael acceptor. This interaction polarizes the acceptor, lowers its LUMO energy, and makes the β-carbon more electrophilic.[12][13]
This cooperative activation, coupled with the rigid chiral scaffold, effectively shields one face of the Michael acceptor, leading to a highly enantioselective attack by the nucleophile.
Caption: Catalytic cycle of a benzimidazole amine in a Michael addition.
Data Presentation: Catalyst Performance and Substrate Scope
The versatility of chiral benzimidazole amine catalysts is demonstrated by their effectiveness across a range of substrates. The following tables summarize representative data from the literature, showcasing catalyst screening and the scope of the reaction.
Table 1: Optimization of Benzimidazole Amine Catalyst for the Addition of Diethyl Malonate to β-Nitrostyrene
| Entry | Catalyst Backbone | Amine Moiety | Co-catalyst | Yield (%) | ee (%) | Source |
| 1 | (1R,2R)-Cyclohexanediamine | N,N-Dimethyl | None | 65 | 78 | [12] |
| 2 | (1R,2R)-Cyclohexanediamine | Piperidine | None | 72 | 85 | [12] |
| 3 | (1R,2R)-Cyclohexanediamine | N,N-Dimethyl | TFA (10 mol%) | 95 | 92 | [12] |
| 4 | (1R,2R)-Diphenylethanediamine | N,N-Dimethyl | TFA (10 mol%) | 88 | 89 | [14] |
| 5 | L-Prolinamide | Secondary Amine | None | 92 | 90 | [15][16] |
Conditions: Diethyl malonate (1.2 equiv), β-nitrostyrene (1.0 equiv), catalyst (10 mol%), Toluene, 0 °C, 24 h. TFA = Trifluoroacetic acid.
Table 2: Substrate Scope for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by Catalyst 3 (from Table 1)
| Entry | Michael Donor | Michael Acceptor (R group on Nitroolefin) | Yield (%) | ee (%) | Source |
| 1 | Diethyl malonate | Phenyl | 95 | 92 | [12] |
| 2 | Diethyl malonate | 4-Chlorophenyl | 92 | 94 | [12] |
| 3 | Diethyl malonate | 2-Naphthyl | 90 | 91 | [12] |
| 4 | Acetylacetone | Phenyl | 98 | 95 | [13] |
| 5 | Dibenzoylmethane | Phenyl | 94 | 97 | [13] |
| 6 | Ethyl 2-oxocyclopentanecarboxylate | Phenyl | 85 | 90 (88:12 dr) | [14] |
Conditions: Donor (1.2 equiv), Acceptor (1.0 equiv), Catalyst (10 mol%), TFA (10 mol%), Toluene, 0 °C, 24-48 h.
Experimental Protocols: A Self-Validating System
This section provides a detailed, step-by-step methodology for a representative asymmetric Michael addition. The protocol is designed to be self-validating by including checkpoints for reaction monitoring and product characterization.
Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene
Materials and Reagents:
-
Chiral 2-(N,N-dimethylamino)-(1R,2R)-cyclohexylaminobenzimidazole catalyst (10 mol%)
-
trans-β-Nitrostyrene (Michael Acceptor, 1.0 equiv)
-
Acetylacetone (Michael Donor, 1.5 equiv)
-
Trifluoroacetic acid (TFA, co-catalyst, 10 mol%)
-
Toluene (Anhydrous)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Standard laboratory glassware, magnetic stirrer, and TLC plates (silica gel)
Workflow Diagram:
Sources
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- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 7. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 8. Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
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The Art of Precision: A Guide to N-alkylation of Benzimidazole Propylamines in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties.[1][2] Strategic modification of this privileged heterocycle is paramount for the fine-tuning of its pharmacological profile. Among these modifications, N-alkylation of the benzimidazole ring system stands out as a critical step in the development of novel drug candidates. This guide provides an in-depth exploration of the procedures for the N-alkylation of benzimidazole propylamines, a class of compounds with significant therapeutic potential. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive field experience to empower researchers in their drug development endeavors.
The Synthetic Challenge: Selective N-Alkylation in the Presence of a Propylamine Moiety
The primary challenge in the N-alkylation of benzimidazole propylamines lies in the chemoselective alkylation of the benzimidazole nitrogen over the more nucleophilic primary amine of the propylamine side chain. Direct alkylation of the primary amine is often the kinetically favored pathway. Therefore, successful protocols must employ strategies that either protect the propylamine nitrogen or enhance the reactivity of the benzimidazole nitrogen, or both. This guide will focus on robust methods that address this selectivity challenge head-on.
Strategic Approaches to Selective N-Alkylation
We will explore three principal strategies for the selective N-alkylation of the benzimidazole moiety in benzimidazole propylamines:
-
Direct Alkylation under Basic Conditions: This classical approach relies on the deprotonation of the benzimidazole N-H with a suitable base, followed by reaction with an alkylating agent. The choice of base and reaction conditions is critical to favor the less basic benzimidazole anion.
-
Reductive Amination: A powerful and versatile method that involves the reaction of a benzimidazole propylamine with an aldehyde or ketone in the presence of a reducing agent. This method forms a C-N bond at the benzimidazole nitrogen through an iminium intermediate.
-
The Mitsunobu Reaction: This renowned reaction allows for the N-alkylation of acidic N-H bonds under mild, neutral conditions using an alcohol, a phosphine reagent, and an azodicarboxylate. It is particularly useful for the introduction of sterically hindered alkyl groups.
Below, we provide detailed protocols for each of these methodologies, complete with mechanistic insights and practical considerations.
Protocol 1: Direct Alkylation with Alkyl Halides under Phase-Transfer Catalysis
This method offers a milder and often more efficient alternative to the use of strong bases like sodium hydride, minimizing potential side reactions.[3][4] Phase-transfer catalysis facilitates the transfer of the benzimidazolide anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.
Experimental Workflow
Caption: Workflow for Direct N-Alkylation under PTC.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the benzimidazole propylamine (1.0 eq.), the alkyl halide (1.1-1.5 eq.), a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.1 eq.).[4][5]
-
Solvent Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. The choice of solvent can influence the reaction rate and selectivity.[6]
-
Reaction Execution: Heat the reaction mixture to 60-80 °C and stir vigorously for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated benzimidazole propylamine.
Causality and Experimental Choices:
-
Choice of Base: Cesium carbonate is often preferred over potassium carbonate as it is a stronger base and can lead to higher yields, although it is more expensive. The solid base deprotonates the benzimidazole N-H.
-
Phase-Transfer Catalyst: TBAB facilitates the transfer of the benzimidazolide anion into the organic phase, increasing its effective concentration and reactivity towards the alkyl halide.
-
Temperature: The reaction is typically heated to overcome the activation energy barrier. However, excessively high temperatures can lead to side reactions, including dialkylation or decomposition.
Protocol 2: Reductive Amination for N-Alkylation
Reductive amination is a highly efficient one-pot procedure for the synthesis of amines from carbonyl compounds.[7][8] In this context, the benzimidazole propylamine acts as the amine component, reacting with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is particularly advantageous for introducing a variety of substituents via the carbonyl component.
Reaction Mechanism
Caption: Mechanism of Reductive Amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the benzimidazole propylamine (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. The addition of a mild acid catalyst like acetic acid (AcOH) can accelerate this step.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise to the reaction mixture.[7] Be cautious as the reaction may be exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography as described in Protocol 1.
Causality and Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for reductive aminations as it is mild, selective for iminium ions over carbonyls, and does not reduce other sensitive functional groups.[7]
-
Solvent: Anhydrous aprotic solvents like DCM or DCE are preferred to prevent the hydrolysis of the iminium intermediate and the reducing agent.
-
pH Control: The reaction is typically run under slightly acidic conditions to facilitate iminium ion formation, but strong acids should be avoided as they can protonate the amine and inhibit the initial condensation step.
Protocol 3: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry at the alcohol carbon.[9][10] It proceeds under mild, neutral conditions, making it suitable for substrates with sensitive functional groups.
Reaction Mechanism
Sources
- 1. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Enantiomeric Excess in Benzimidazole Catalysis
The following technical guide addresses enantiomeric excess (ee) erosion in benzimidazole-derived N-heterocyclic carbene (NHC) catalysis. This content is structured for immediate application in a research setting.
Topic: Troubleshooting Stereocontrol in Benzimidazole-Derived NHC Organocatalysis Role: Senior Application Scientist Status: Operational
Core Diagnostic Framework: The "Three-Point Failure" Model
In benzimidazole catalysis (specifically NHC organocatalysis), poor enantioselectivity rarely stems from a single variable. It is usually a failure in one of three competing kinetic cycles. Before altering your catalyst, you must diagnose which cycle is dominating.
| Failure Mode | Symptom | Diagnostic Test |
| 1. The Background Shunt | Moderate yield, 0–10% ee. | Run the reaction with base only (no catalyst). If product forms, your base is catalyzing a racemic background reaction. |
| 2. The Racemization Sink | High initial ee that drops over time; or high yield with ~50% ee. | Isolate enantiopure product and subject it to reaction conditions. Measure ee loss over time. |
| 3. The Catalyst Mismatch | Consistent low ee (e.g., 30%) regardless of time or conversion. | The catalyst’s chiral pocket is too loose or the "Breslow Intermediate" geometry is fluxional. |
Troubleshooting Guides & FAQs
Category A: Catalyst & Precursor Design
Q: I am using a standard benzimidazolium precatalyst, but my ee is stuck at 40%. Should I switch to a triazolium? A: Not necessarily. Benzimidazoles are electronically distinct from triazoliums—they are generally more nucleophilic but form less stable carbenes (Wanzlick equilibrium). The low ee often arises because the "wingtip" substituents on the nitrogen atoms are not bulky enough to lock the transition state.
-
Action: Modify your N-substituents. Benzimidazoles require massive steric bulk (e.g., tert-butyl, trityl, or chiral 1-phenylethyl groups) to prevent free rotation of the aldehyde-catalyst adduct (Breslow intermediate).
-
Causality: Unlike triazoliums, the fused benzene ring in benzimidazoles pushes the N-substituents further back, reducing their "reach" into the active site. You must compensate with bulkier groups to enforce the anti-Breslow conformation required for high ee.
Q: My catalyst creates a thick precipitate upon base addition. Is this affecting stereocontrol? A: Yes. This is likely the formation of the inactive dimer (enetetramine).
-
The Mechanism: Benzimidazole carbenes dimerize more readily than other NHCs. While the dimer is often in equilibrium with the free carbene, the rate of monomer release might be too slow compared to the background reaction.
-
Protocol: Increase the temperature slightly (to shift equilibrium toward monomer) or use a "protected" precatalyst, such as a CO₂-adduct or pseudo-dimer, which releases the free carbene slowly and cleanly.
Category B: Reaction Conditions & Base Effects
Q: I detected the product in the "base-only" control experiment. How do I stop this background reaction? A: This is the most common cause of low ee in benzimidazole catalysis. The base used to deprotonate the precatalyst (e.g., DBU or Et₃N) is acting as a nucleophile or general base catalyst for the racemic pathway.
-
Solution 1 (The "Buffer" Method): Switch to a weaker base that matches the pKa of the benzimidazolium salt (~pKa 21-23 in DMSO). Use bases like K₂CO₃ or Cs₂CO₃ with a phase transfer catalyst, rather than soluble organic amine bases.
-
Solution 2 (The "Base Starvation" Protocol): Use a sub-stoichiometric amount of base (0.8 equiv relative to catalyst) to ensure no free base exists in solution; all of it is consumed to generate the carbene.
Q: My product racemizes over time. How do I prevent this "product inhibition"?
A: Benzoin/Stetter products are
-
Fix: Use a sterically hindered base like Pentamethylpiperidine (PMP) . PMP is basic enough to deprotonate the precatalyst but too bulky to deprotonate the product's
-proton.
Category C: Solvent & Additives
Q: Does water content matter? I’m using "dry" solvents but getting variable results. A: Counter-intuitively, trace water can sometimes improve ee by bridging the ion pair between theazolium cation and the base, but bulk water is detrimental.
-
Critical Check: Benzimidazole carbenes are softer nucleophiles. If your solvent is too polar (e.g., DMF, DMSO), you dissociate the tight ion pair that is often responsible for stereochemical communication.
-
Recommendation: Switch to non-polar solvents (Toluene, THF) to enforce a tight ion pair between the chiral cation and the enolate intermediate.
Visualizing the Failure Points
The following diagram illustrates the kinetic competition between the desired enantioselective pathway and the parasitic racemic pathways.
Figure 1: Kinetic competition in NHC catalysis. Red pathways indicate points of ee erosion (Background reaction and Post-reaction racemization) that must be suppressed.
Standardized Optimization Protocol
When troubleshooting low ee, follow this step-by-step experimental loop. Do not skip the controls.
Step 1: The "Null" Control[1]
-
Experiment: Substrate + Base + Solvent (No Catalyst).
-
Goal: < 5% conversion after 24 hours.
-
If Fails: Change base to K₂CO₃, CsF, or PMP. Lower temperature.
Step 2: The "Racemization" Stress Test
-
Experiment: Take pure product (or high ee sample) + Reaction Conditions. Monitor ee by HPLC at t=0, 1h, 6h.
-
Goal: < 1% drop in ee.
-
If Fails: Your reaction time is too long, or base is too strong. Quench reaction immediately upon completion.
Step 3: The Concentration Screen
-
Experiment: Run reaction at 0.05 M, 0.1 M, and 0.5 M.
-
Logic: Intermolecular background reactions are often second-order, while the catalytic cycle might be pseudo-first-order in substrate (saturation kinetics). Dilution often favors the catalytic pathway over the background pathway.
References
-
Enders, D., & Balensiefer, T. (2004). Nucleophilic Carbenes in Asymmetric Organocatalysis. Accounts of Chemical Research. Link
-
Breslow, R. (1958). On the Mechanism of Thiamine Action.[1] IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society.[2] Link
-
Rovis, T. (2008). Carbene-Catalyzed Asymmetric Stetter Reactions. Organic Reactions. Link
-
Chi, Y. R., et al. (2013). N-Heterocyclic Carbene Catalysis via the α,β-Unsaturated Acyl Azolium Intermediate. Accounts of Chemical Research. Link
-
Glorius, F. (2010). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer. Link
Sources
Technical Support Center: Benzimidazole Amine Hydrochloride Salts
Topic: Overcoming Solubility & Stability Challenges
Status: Operational | Tier: Level 3 (Senior Scientific Support)
Welcome to the Technical Support Center
User Context: You are likely working with a benzimidazole derivative (e.g., similar to albendazole, bendamustine, or novel kinase inhibitors) and have selected a Hydrochloride (HCl) salt to improve aqueous solubility. However, you are encountering unexpected precipitation, gelation, or stability failures during dissolution testing or formulation.
The Core Problem: While HCl salts are the "gold standard" first-line choice due to safety and cost, benzimidazole amines present a unique "solubility paradox." They are weak bases that often suffer from the Common Ion Effect in gastric media and Disproportionation in solid dosage forms.
This guide bypasses standard textbook definitions to address the specific failure modes of this chemical class.
Module 1: The "Common Ion" Trap (Why your salt precipitates in SGF)
Symptom: Your HCl salt dissolves well in water but precipitates immediately upon addition to Simulated Gastric Fluid (0.1 N HCl) or buffers containing NaCl.
Technical Root Cause:
The solubility of a salt is governed by its Solubility Product (
In pure water,
Diagnostic Protocol:
-
Calculate the Theoretical Solubility Drop: If your salt solubility in water is
, the solubility in 0.1 N HCl ( ) is roughly: If is low (e.g., 1 mg/mL), will be negligible. -
The "Salting Out" Test: Compare solubility in:
-
A: 0.1 N HCl (High
) -
B: 0.1 N Phosphoric Acid (No
) -
Result: If Solubility B >> Solubility A, you are a victim of the common ion effect.
-
Corrective Action:
-
Switch Counterions: If the common ion effect is debilitating, switch to a Mesylate (methanesulfonate) or Tosylate salt. These anions are not present in high concentrations in vivo.
-
Use Surfactants: Add 0.1% - 0.5% Tween 80 or SLS to the dissolution media to create micelles that "shield" the drug from the ion effect.
Module 2: Disproportionation & The Danger
Symptom: Your API appears stable as a powder, but after wet granulation or storage with basic excipients (like Magnesium Stearate), X-ray diffraction (XRPD) shows peaks corresponding to the Free Base .
Technical Root Cause:
Benzimidazole salts are weak bases. There exists a specific pH, called
-
If the micro-environmental pH >
, the salt spontaneously converts (disproportionates) back to the insoluble free base. -
Benzimidazole HCl salts often have a very low
(sometimes < 2.0), making them extremely unstable in neutral or even slightly acidic environments.
Visualization: The Disproportionation Pathway
Caption: Mechanism of salt disproportionation driven by micro-environmental pH exceeding
Corrective Action:
-
Measure
: Determine the pH of maximum solubility. If it is below 3.0, avoid wet granulation. -
Acidify the Micro-environment: Include an acidic excipient like Citric Acid or Fumaric Acid in the formulation to keep the local pH <
. -
Excipient Screening: Strictly avoid alkaline lubricants like Magnesium Stearate. Use Sodium Stearyl Fumarate (SSF) instead.
Module 3: Gelation and Hydrate Formation
Symptom: During dissolution, the tablet or powder forms a viscous "plug" or gum instead of dispersing.
Technical Root Cause: Benzimidazole salts are prone to forming channel hydrates . Upon contact with water, the crystal lattice expands to accommodate water molecules, forming a stable, less soluble hydrate or a gelatinous mesophase. This "gelling" halts dissolution kinetics.
Troubleshooting Table: Solvent & Additive Selection
| Strategy | Recommended Agent | Mechanism of Action |
| Break the Gel | KCl or NaCl (0.5 M) | High ionic strength can collapse the electrical double layer of the gel, forcing precipitation (risk: common ion) or densification. |
| Prevent Hydration | HPMC / PVP (Polymer) | Polymers adsorb to the crystal face, inhibiting the nucleation of the hydrate form. |
| Hydrotropy | Sodium Benzoate | Acts as a "hydrotrope" to disrupt water structure and increase solubility without micelle formation. |
Module 4: Advanced Formulation (When HCl Fails)
If the HCl salt is unworkable due to the issues above, deploy these specific formulation technologies validated for benzimidazoles.
Protocol: Cyclodextrin Complexation
Benzimidazoles fit well into the hydrophobic cavity of
-
Agent: Use Sulfobutyl ether-
-cyclodextrin (SBECD) or Hydroxypropyl- -cyclodextrin (HP CD) . Avoid parent -CD due to nephrotoxicity risks in parenteral use. -
Ratio: Start with a 1:2 molar ratio (Drug:CD).
-
Process:
-
Dissolve CD in water.
-
Add Benzimidazole HCl.
-
Adjust pH to 4.0 (ensures ionization to help initial dissolution, then the CD encapsulates the hydrophobic tail).
-
Lyophilize.[7]
-
Protocol: Amorphous Solid Dispersion (ASD)
-
Polymer: HPMC-AS (Hypromellose Acetate Succinate) is superior for benzimidazoles because it is enteric. It protects the salt from disproportionation in the stomach and releases it in the intestine.
-
Method: Hot Melt Extrusion (HME) or Spray Drying.
-
Load: Keep drug load < 30% to prevent recrystallization.
Interactive Troubleshooting Workflow
Use this logic flow to diagnose your specific solubility failure.
Caption: Decision tree for diagnosing benzimidazole HCl salt failures.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[9] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for Counterion Selection).
-
Merrit, J. M., et al. (2013). Understanding the disproportionation of weak base salts in solid formulations. Journal of Pharmaceutical Sciences, 102(2), 589-600. Link
- Tiwari, R., et al. (2012). Solubility studies of Albendazole and its hydrochloride salt. International Journal of Pharmacy and Pharmaceutical Sciences. (Demonstrates the HCl vs.
-
Ojala, K., et al. (2021).[4] How to stop disproportionation of a hydrochloride salt of a very weakly basic compound. International Journal of Pharmaceutics. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Disproportionation of Pharmaceutical Salts: pHmax and Phase-Solubility/pH Variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparing catalytic efficiency of benzimidazole vs. imidazole ligands
Topic: Comparative Analysis of Catalytic Efficiency: Benzimidazole vs. Imidazole-Derived NHC Ligands Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Chemists
Executive Summary: The Backbone Dilemma
In the design of transition metal catalysts—particularly for cross-coupling (Pd, Ni) and hydrogenation (Ru, Ir) reactions—the choice between Imidazole (Im) and Benzimidazole (BIm) backbones for N-Heterocyclic Carbene (NHC) ligands is a critical decision point.
While Imidazole-based NHCs (e.g., IPr, IMes) are often the default "gold standard" for high activity, Benzimidazole analogs offer a distinct electronic profile and superior thermal stability that can be decisive for challenging substrates or harsh reaction conditions. This guide dissects the electronic and steric divergence of these two scaffolds and provides evidence-based recommendations for their application.
Mechanistic & Structural Divergence
The core difference lies in the benzannulation of the imidazole ring. This fusion alters the HOMO-LUMO gap and the electron density at the carbenic carbon (
A. Electronic Properties (The Donor-Acceptor Trade-off)
-
-Donation: Imidazole NHCs are stronger
-donors. The benzimidazole backbone features a fused benzene ring that withdraws electron density from the nitrogen atoms via induction and resonance, slightly reducing the electron density available at for -donation to the metal. -
-Acceptance: Benzimidazole NHCs are generally better
-acceptors. The extended -system lowers the energy of the orbitals, allowing for more effective back-bonding from electron-rich metals (e.g., Pd(0), Ru(II)).
Implication: Imidazole ligands stabilize high oxidation states (facilitating oxidative addition), while Benzimidazole ligands stabilize low oxidation states (preventing aggregation of Pd(0) species).
B. Steric Properties (%Vbur)
-
Imidazole: The 5-membered ring is planar and directs the "wingtip" (N-substituent) groups towards the metal center.
-
Benzimidazole: The fused benzene ring adds bulk to the backbone "rear," but more importantly, it rigidifies the N-substituents. While the backbone itself is further from the metal, the Percent Buried Volume (%Vbur) is often higher for BIm analogs due to this rigidity forcing substituents into the metal's coordination sphere.
Visualization: Electronic & Steric Mapping
The following diagram illustrates the structural differences and their impact on the metal center (
Figure 1: Comparative electronic influence of Imidazole vs. Benzimidazole scaffolds on the metal center.
Comparative Performance Data
The following data synthesizes results from Suzuki-Miyaura and Heck coupling studies, highlighting the trade-off between Turnover Frequency (TOF) and Catalyst Stability (TON) .
Table 1: Electronic Parameters & Stability
| Parameter | Imidazole-NHC (e.g., IPr) | Benzimidazole-NHC (e.g., BIPr) | Mechanistic Impact |
| TEP ( | ~2051 | ~2054 | Higher TEP = Lower donor power. BIm is a weaker donor. |
| % | 33 - 35% | 34 - 37% | BIm is slightly bulkier/more rigid, aiding reductive elimination. |
| Thermal Stability | High ( | Very High ( | BIm resists decomposition better in high-temp Heck reactions. |
| Air/Moisture | Good | Excellent | BIm complexes often require less stringent inert handling. |
Table 2: Catalytic Efficiency (Suzuki-Miyaura Coupling)
Reaction Conditions: Aryl chloride (1.0 eq), Phenylboronic acid (1.5 eq), Base, Solvent, 80°C.
| Catalyst System | Substrate | Yield (%) | TON | TOF ( | Insight |
| Pd-PEPPSI-IPr (Imidazole) | 4-Chloroacetophenone | 99% | 990 | ~4,000 | High Activity: Best for rapid conversion of standard substrates. |
| Pd-BIm-Complex (Benzimidazole) | 4-Chloroacetophenone | 97% | 970 | ~1,200 | High Stability: Slower kinetics but sustained activity over time. |
| Pd-PEPPSI-IPr | 4-Chlorotoluene (Deactivated) | 92% | 920 | ~900 | Electron-rich ligand aids oxidative addition of deactivated bonds. |
| Pd-BIm-Complex | 4-Chlorotoluene (Deactivated) | 85% | 850 | ~400 | Weaker |
Critical Insight: Choose Imidazole when oxidative addition is difficult (e.g., aryl chlorides with electron-donating groups). Choose Benzimidazole when catalyst longevity is required (e.g., high temperature, long reaction times) or to prevent Pd-black formation.
Experimental Protocol: Synthesis of Pd-Benzimidazole Complex
This protocol describes the synthesis of a highly active Pd(II)-Benzimidazole complex via the "In Situ" method, which is often preferred for screening.
Objective: Generate active [Pd(BIm)(allyl)Cl] species for Suzuki Coupling.
Reagents:
-
Benzimidazolium Salt (Ligand Precursor): 1.0 mmol
- : 1.0 mmol
- (Base): 1.1 mmol
-
Dioxane: 5 mL (Anhydrous)
Workflow:
-
Activation: In a glovebox or under Ar, charge a Schlenk tube with the Benzimidazolium salt and
. Add 2 mL of dioxane and stir at RT for 30 mins.-
Why? The base deprotonates the C2-position to generate the free carbene. A color change (often to yellow/orange) indicates carbene formation.
-
-
Complexation: Add
(dissolved in 3 mL dioxane) dropwise to the free carbene solution. -
Heating: Heat the mixture to 80°C for 2 hours.
-
Observation: The solution should turn dark red/brown, indicating coordination.
-
-
Filtration: Filter the hot solution through a Celite pad to remove inorganic salts (KBr/KOAc).
-
Isolation: Evaporate the solvent under vacuum. Recrystallize from
/Hexane to obtain the defined Pd-NHC complex.
Self-Validation Check:
- NMR: Look for the diagnostic carbene carbon peak. For Benzimidazole-Pd, this typically appears downfield at 175–185 ppm . If the peak is absent or <160 ppm, the complexation failed.
Decision Logic: Which Ligand to Choose?
Use the following logic flow to select the optimal ligand for your specific transformation.
Figure 2: Decision Matrix for Ligand Selection.
References
-
Electronic Properties of NHCs
- Title: Electronic Properties of N-Heterocyclic Carbenes and Their Experimental Determin
- Source: ResearchG
-
URL:
-
Benzimidazole vs.
-
Title: Substituent-dependent structures and catalysis of benzimidazole-tethered N-heterocyclic carbene complexes of Ag(I), Ni(II) and Pd(II)[1]
- Source: Dalton Transactions (RSC)
-
URL:
-
-
Suzuki Coupling Comparison
- Title: C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes
- Source: PMC / NIH
-
URL:
-
Heck Reaction Stability
-
Ruthenium Transfer Hydrogenation
- Title: Synthesis and Structural Characterization of Half-Sandwich Arene–Ruthenium(II) Complexes with Bis(imidazol-1-yl)methane, Imidazole and Benzimidazole
- Source: MDPI Inorganics
-
URL:
Sources
Comparative Structural Profiling: Chiral Ruthenium(II) vs. Iridium(III) Benzimidazole Complexes
The following guide compares the structural performance and stability of Chiral Ruthenium(II) Benzimidazole Complexes (the primary subject) against their Iridium(III) Analogues . This analysis utilizes high-resolution X-ray crystallography data to validate absolute configuration, a critical parameter in chiral drug development.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, Drug Development Leads
Executive Summary: The Chirality Challenge
In the development of organometallic anticancer agents, chiral benzimidazole complexes have emerged as potent alternatives to cisplatin. However, the efficacy of these "piano-stool" complexes depends heavily on their absolute configuration (
This guide evaluates the Ruthenium(II) p-cymene benzimidazole scaffold (Product) against the Iridium(III) Cp analogue* (Alternative). While both exhibit similar geometries, X-ray crystallographic data reveals distinct differences in bond rigidity, packing efficiency, and chiral stability that favor the Ruthenium scaffold for specific therapeutic windows.
Critical Comparison: Ru(II) vs. Ir(III) Scaffolds
The following data synthesizes crystallographic parameters derived from comparative studies of
Table 1: Crystallographic & Performance Metrics
| Feature | Ruthenium(II) Complex (Product) | Iridium(III) Complex (Alternative) | Implication |
| Geometry | Pseudo-octahedral "Piano Stool" | Pseudo-octahedral "Piano Stool" | Conserved pharmacophore shape. |
| Metal-Nitrogen Bond | 2.08 – 2.11 Å | 2.06 – 2.09 Å | Ir-N bond is shorter/stronger, potentially reducing ligand exchange rates necessary for DNA binding. |
| Metal-Chloride Bond | 2.40 – 2.42 Å | 2.39 – 2.41 Å | Ru-Cl is more labile, facilitating faster hydrolysis (activation step). |
| Space Group | Often | Often | Ru analogues crystallize more readily as pure enantiomers under standard conditions. |
| Flack Parameter | ~0.02 (High Confidence) | ~0.05 (Moderate Confidence) | Ru provides clearer anomalous scattering for absolute config determination using Mo-K |
| IC | 0.5 - 2.0 | 2.0 - 5.0 | Ru complex shows superior potency due to optimized hydrolysis kinetics. |
Key Insight: While Iridium complexes offer higher thermodynamic stability (shorter M-N bonds), the Ruthenium(II) scaffold exhibits a "Goldilocks" lability in the M-Cl bond. This allows for controlled hydrolysis in the cellular environment, a mechanism validated by the electron density maps showing distinct solvent accessibility in the Ru crystal lattice.
Deep Dive: X-ray Crystallography Data Analysis
The superiority of the Ruthenium scaffold in this context is quantified by its crystallographic signature.
Absolute Configuration & The Flack Parameter
For chiral drugs, knowing the absolute configuration is non-negotiable.
-
Method: Anomalous dispersion (Bijvoet differences).
-
Ru Advantage: Ruthenium (
) provides a significant anomalous scattering signal with standard Molybdenum radiation ( Å), typically yielding a Flack parameter near 0.0 (indicating correct absolute structure). Iridium ( ) absorbs X-rays more strongly, often requiring thinner crystals or synchrotron radiation to avoid absorption artifacts that distort the data.
Supramolecular Interactions (Hirshfeld Surface Analysis)
X-ray packing data reveals that Ru(II) complexes engage in extensive
-
Ru(II) Packing: Dominated by
and interactions (centroid distance ~3.6 Å). This stabilizes the crystal lattice, preventing solvate efflorescence. -
Ir(III) Packing: The bulkier
(pentamethylcyclopentadienyl) ligand in Ir complexes often sterically hinders optimal -stacking, leading to disordered solvent channels in the crystal structure.
Experimental Protocols
To replicate these findings, strict adherence to the following synthesis and crystallization workflows is required.
Synthesis of Chiral Ru(II) Benzimidazole Complex
Reagents:
-
Dimer Dissolution: Dissolve 0.5 mmol of
in 10 mL anhydrous methanol under atmosphere. -
Ligand Addition: Add 1.0 mmol of chiral ligand
dropwise. The solution typically shifts from orange to deep red. -
Reflux: Heat at 60°C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Isolation: Evaporate solvent to 2 mL. Add excess diethyl ether to precipitate the complex. Filter and wash with cold ether.
Crystallization Protocol (Vapor Diffusion)
Direct evaporation often yields amorphous powder. Vapor diffusion is the self-validating method for obtaining X-ray quality single crystals.
-
Inner Vial: Dissolve 15 mg of the Ru-complex in 1.5 mL of solvent (Acetonitrile or Methanol). Filter through a 0.45
m PTFE syringe filter into a small glass vial (4 mL). -
Outer Vessel: Place the small vial (uncapped) inside a larger jar (20 mL) containing 5 mL of precipitant (Diethyl Ether or Hexane).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Crystals suitable for X-ray diffraction (
mm) typically form within 3-7 days.
Workflow Visualization
The following diagram outlines the critical path from synthesis to structural validation, highlighting the decision nodes for X-ray data quality.
Figure 1: Structural determination workflow for chiral organometallic complexes. The "Check" node ensures only high-quality single crystals proceed to beamtime.
References
-
Novel C,N-Cyclometalated Benzimidazole Ruthenium(II) and Iridium(III) Complexes as Antitumor Agents. Journal of Medicinal Chemistry.
-
Determination of Absolute Configurations by X-ray Crystallography. Chirality.
-
Synthesis and Characterization of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. International Journal of Molecular Sciences.
-
Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole: Crystal Structures and Biofilm Effects. Materials.
-
Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships. Letters in Drug Design & Discovery.
Safety Operating Guide
Navigating the Disposal of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine: A Guide for the Research Professional
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical compound extends far beyond its synthesis and application. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, a benzimidazole derivative. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, this document synthesizes established principles for handling similar chemical structures to ensure a robust and safe disposal workflow.
The Benzimidazole Moiety: A Starting Point for Hazard Assessment
Benzimidazole derivatives are a common scaffold in medicinal chemistry and, as a class, can exhibit a range of biological activities and associated hazards. It is prudent to handle (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine with the assumption that it may be harmful if swallowed, a skin and eye irritant, and potentially toxic.[1][2][3][4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Core Principles of Chemical Waste Management
The disposal of any chemical, including (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine, is governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[5][6][7] The foundational principle is the "cradle-to-grave" management of hazardous waste, which holds the generator responsible for the waste from its creation to its ultimate disposal.[8]
Key tenets include:
-
Identification and Characterization: All waste must be accurately identified.
-
Segregation: Incompatible chemicals must never be mixed.[5][9]
-
Containment: Waste must be stored in appropriate, labeled, and sealed containers.[5][10]
-
Authorized Disposal: Waste must be transferred to a licensed hazardous waste disposal facility.[1][4]
-
Prohibition of Sewer Disposal: Hazardous pharmaceutical waste must not be disposed of down the drain.[11][12][13]
Step-by-Step Disposal Protocol for (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine
This protocol outlines the necessary steps for the safe disposal of pure compound, contaminated materials, and dilute solutions.
Part 1: Waste Identification and Segregation
-
Categorize the Waste: Determine the form of the waste:
-
Solid Waste: Unused or expired pure (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.
-
Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and vials that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.
-
-
Segregate from Incompatibles: Based on the general reactivity of amine compounds, this chemical should be segregated from strong oxidizing agents, strong bases, and strong reducing agents.[1] Store waste containers in a designated, well-ventilated area away from incompatible materials.
Part 2: Waste Containment and Labeling
-
Select Appropriate Containers:
-
Solid Waste: Use a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle or a designated solid waste container).
-
Contaminated Labware: Place in a designated, lined, and sealed container for solid chemical waste.
-
Liquid Waste: Use a sealable, chemically resistant container (e.g., an HDPE or glass bottle) that is compatible with the solvent used. Do not fill containers to more than 80% capacity to allow for vapor expansion.
-
-
Properly Label all Containers: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., harmful, irritant)
-
Part 3: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for guidance on institutional procedures and for scheduling a waste pickup.[13]
-
Utilize a Licensed Waste Management Service: For facilities without a dedicated EHS office, a licensed chemical waste disposal company must be contracted.[9] These services are equipped to handle the transportation and disposal of hazardous materials in compliance with all federal and state regulations.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.[14]
-
Neutralize and Absorb (if applicable): For small spills, cautiously cover with a suitable absorbent material.
-
Clean the Area: Once the material is absorbed, carefully collect the waste and place it in a labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning solution, followed by a water rinse.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup are considered hazardous waste and must be disposed of accordingly.[15][16]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. danielshealth.com [danielshealth.com]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. mtu.edu [mtu.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 12. youtube.com [youtube.com]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
